2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bonded to a 5-methyl-1,3,4-thiadiazol-2-yl group. Its molecular formula is C₂₆H₂₂N₆O₂S₂, with a molecular weight of 514.62 g/mol. Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S2/c1-12-8-13(2)10-15(9-12)29-21(31)20-19(16-6-4-5-7-17(16)24-20)26-23(29)32-11-18(30)25-22-28-27-14(3)33-22/h4-10,24H,11H2,1-3H3,(H,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHBLSSFRGSVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NN=C(S5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[5,4-b]indole structure, followed by the introduction of the dimethylphenyl group and the thiadiazole moiety. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties may make it useful in the development of new materials for industrial applications, such as coatings, adhesives, or electronic components.
Mechanism of Action
The mechanism by which 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Ethyl/methyl variations on the thiadiazole ring (e.g., vs. target compound) influence steric bulk and metabolic stability.
- Methoxy (electron-donating) vs. methyl groups on the aryl ring modulate electronic properties and binding affinity .
Core Heterocycle: Pyrimidoindole (target) vs. Thienopyrimidine derivatives are associated with kinase inhibition . Triazole-containing analogs () exhibit distinct hydrogen-bonding capabilities compared to pyrimidoindole systems.
Bioactivity Implications :
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that features a unique structural framework combining pyrimidoindole and thiadiazole moieties. This structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.6 g/mol. The presence of sulfur in the sulfanyl group and the thiadiazole ring may enhance its reactivity and biological interactions.
Biological Activities
Preliminary studies and related research indicate that compounds with similar structures exhibit diverse biological activities:
- Anticancer Activity : Compounds in the pyrimidoindole class have been reported to demonstrate anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis. For instance, a related compound showed IC50 values indicating effective inhibition of cancer cell lines .
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Studies on similar derivatives revealed significant activity against various bacterial strains .
- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activity. Research on related compounds has shown promising results in inhibiting pro-inflammatory cytokines .
The mechanism of action for this compound likely involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation pathways. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Receptor Modulation : The unique structural features may allow the compound to bind to specific receptors or proteins, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
These findings highlight the potential therapeutic applications of compounds related to this compound.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions that include:
- Formation of the Pyrimido[5,4-b]indole Core : This can be achieved through cyclization reactions involving indole derivatives.
- Introduction of the Sulfanyl Group : This step is crucial for enhancing biological activity.
- Attachment of Thiadiazole Moiety : Final coupling to form the complete structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying the structure and purity of the synthesized compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
